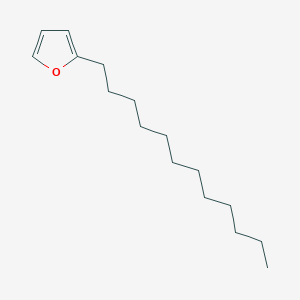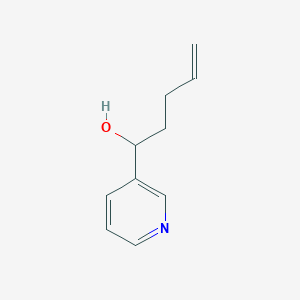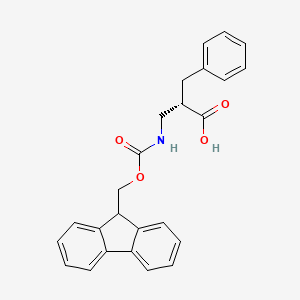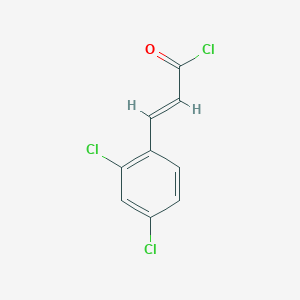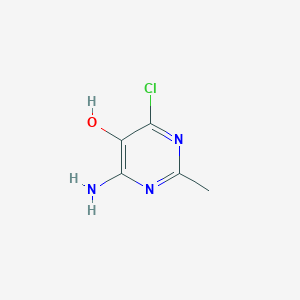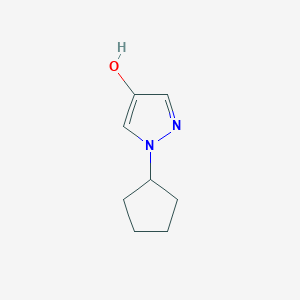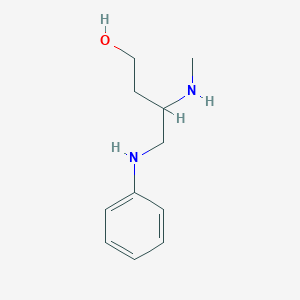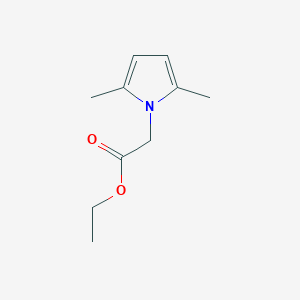
Ethyl 2,5-dimethylpyrrole-1-acetate
Overview
Description
Ethyl 2,5-dimethylpyrrole-1-acetate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dimethylpyrrole-1-acetate can be synthesized through the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, adjacent to a carbonyl group . The reaction typically requires zinc and acetic acid as catalysts and proceeds at room temperature . The α-amino ketones are usually prepared in situ from the relevant oxime via the Neber rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The process often includes the gradual addition of reactants to a well-stirred solution to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethylpyrrole-1-acetate undergoes various chemical reactions, including:
Substitution: The nitrogen atom in the pyrrole ring can be alkylated.
Hydrolysis: The ester groups can be selectively hydrolyzed using sodium hydroxide or concentrated sulfuric acid.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride in glacial acetic acid.
Substitution: Alkylating agents.
Hydrolysis: Sodium hydroxide or concentrated sulfuric acid.
Major Products Formed
Oxidation: Chloromethyl, aldehyde, or carboxylic acid derivatives.
Substitution: Alkylated pyrrole derivatives.
Hydrolysis: Hydrolyzed ester derivatives.
Scientific Research Applications
Ethyl 2,5-dimethylpyrrole-1-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylpyrrole-1-acetate involves its interaction with molecular targets and pathways in biological systems. Pyrrole derivatives are known to interact with various enzymes and receptors, leading to diverse biological effects . The specific pathways and targets depend on the structure and functional groups present in the compound.
Comparison with Similar Compounds
Ethyl 2,5-dimethylpyrrole-1-acetate can be compared with other pyrrole derivatives, such as:
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Another pyrrole derivative synthesized through the Knorr pyrrole synthesis.
Methyl-2,5-dimethyl-1H-pyrrole-1-carboxylate: A similar compound with different ester groups.
The uniqueness of this compound lies in its specific ester group and the positions of the methyl groups on the pyrrole ring, which influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-21-3 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
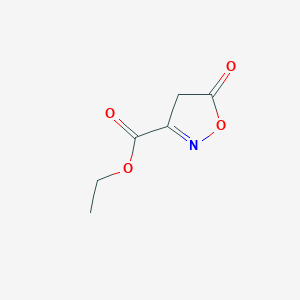
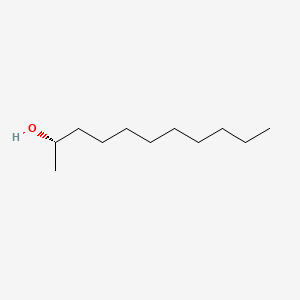
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
